molecular formula C20H12F6N4O2S B11057321 N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}quinoline-8-sulfonamide

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}quinoline-8-sulfonamide

Cat. No.: B11057321
M. Wt: 486.4 g/mol
InChI Key: AOAKZCLAMDIYAV-UHFFFAOYSA-N
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Description

N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE is a complex organic compound known for its unique chemical structure and significant biological activities. This compound is characterized by the presence of trifluoromethyl groups, a pyrazole ring, and a quinoline sulfonamide moiety, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole derivative. The pyrazole ring is synthesized through the reaction of 3,5-bis(trifluoromethyl)phenylhydrazine with an appropriate diketone under acidic conditions . The resulting pyrazole derivative is then coupled with 4-bromoaniline to form the intermediate compound. Finally, the intermediate is reacted with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain ion channels and enzymes by binding to their active sites. This binding disrupts the normal function of these proteins, leading to altered cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE stands out due to its combination of a pyrazole ring and a quinoline sulfonamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H12F6N4O2S

Molecular Weight

486.4 g/mol

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]quinoline-8-sulfonamide

InChI

InChI=1S/C20H12F6N4O2S/c21-19(22,23)16-11-17(20(24,25)26)30(28-16)14-8-6-13(7-9-14)29-33(31,32)15-5-1-3-12-4-2-10-27-18(12)15/h1-11,29H

InChI Key

AOAKZCLAMDIYAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C(F)(F)F)N=CC=C2

Origin of Product

United States

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